molecular formula C17H18INO B1195668 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol CAS No. 116780-39-3

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol

Cat. No.: B1195668
CAS No.: 116780-39-3
M. Wt: 377.23 g/mol
InChI Key: JGBTWNOVLISURM-QFLNOARHSA-N
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Description

[125I]SCH23982: is a radiolabeled compound used primarily as a high-affinity ligand for dopamine D1 receptors. It is a derivative of the benzazepine class and is utilized in various scientific research applications, particularly in the field of neuroscience for imaging and studying dopamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [125I]SCH23982 involves the Cloramine-T-catalyzed reaction between the commercially available precursor ®-(+)-1-phenyl-3-methyl-8-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine and carrier-free sodium [125I]iodide. The reaction is carried out under mild conditions, and the product is separated rapidly from the precursor and reaction byproducts using reverse-phase high-performance liquid chromatography (HPLC) on a C-8 column .

Industrial Production Methods: The industrial production of [125I]SCH23982 follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of reverse-phase HPLC and C-18 Sep-Pak cartridges allows for efficient purification and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The primary reaction involved in the synthesis of [125I]SCH23982 is the substitution of a hydrogen atom with an iodine atom in the precursor molecule.

    Oxidation and Reduction Reactions: These reactions are not typically involved in the synthesis of [125I]SCH23982 but may occur during its degradation or metabolism.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the synthesis of [125I]SCH23982 is the iodinated benzazepine derivative, which is identified based on co-chromatography with authentic SCH23982 and its UV spectral characteristics .

Scientific Research Applications

Chemistry:

    Radiolabeling Studies: [125I]SCH23982 is used as a radiolabeled ligand in various chemical studies to investigate the binding properties and kinetics of dopamine D1 receptors.

Biology:

Medicine:

Industry:

    Pharmaceutical Development: [125I]SCH23982 is used in the development and testing of new drugs targeting dopamine receptors.

Mechanism of Action

Molecular Targets and Pathways: [125I]SCH23982 exerts its effects by binding selectively to dopamine D1 receptors. This binding inhibits the receptor’s activity, allowing researchers to study the receptor’s distribution and function in various tissues. The compound’s high affinity for dopamine D1 receptors makes it a valuable tool for investigating the role of these receptors in neurological processes .

Comparison with Similar Compounds

Uniqueness: [125I]SCH23982 is unique due to its high specific activity and selective binding to dopamine D1 receptors. This makes it particularly useful for imaging and studying these receptors in both in vitro and in vivo settings .

Properties

CAS No.

116780-39-3

Molecular Formula

C17H18INO

Molecular Weight

377.23 g/mol

IUPAC Name

(5R)-8-(125I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-2

InChI Key

JGBTWNOVLISURM-QFLNOARHSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[125I]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Key on ui other cas no.

109877-79-4

Synonyms

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol
Sch 23982
Sch-23982

Origin of Product

United States

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